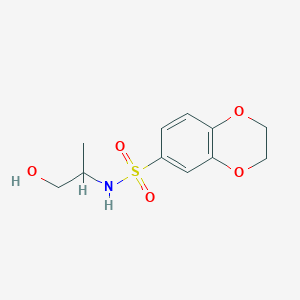
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (HBDS) is a sulfonamide compound that has been widely used in scientific research. HBDS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play an important role in regulating acid-base balance in the body.
作用机制
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the amount of bicarbonate available to buffer acid in the body, leading to a decrease in pH. This mechanism of action has been studied extensively in vitro and in vivo, and has led to the development of new drugs that target CA enzymes.
Biochemical and Physiological Effects:
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including a decrease in pH, an increase in carbon dioxide levels, and a decrease in bicarbonate levels. These effects are due to the inhibition of CA enzymes, which play an important role in regulating acid-base balance in the body. In addition to its effects on CA enzymes, N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a number of advantages for use in lab experiments, including its potency as a CA inhibitor, its stability in solution, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity at high concentrations and its potential for off-target effects. Careful dosing and monitoring of experimental conditions are necessary to ensure the accuracy and reproducibility of results.
未来方向
There are a number of future directions for research on N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its use in the development of new drugs. One area of interest is the development of new CA inhibitors that are more selective and less toxic than N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of interest is the study of the anti-inflammatory and anti-cancer properties of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and its potential for use in the treatment of these diseases. Finally, the use of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other drugs or therapies is an area of active research, with the potential to improve the efficacy and safety of existing treatments.
合成方法
The synthesis of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The reaction yields N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white crystalline solid with a melting point of 214-216°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a variety of scientific research applications, including the study of CA enzymes and their role in disease. CA enzymes are involved in the regulation of pH in the body, and their dysfunction has been linked to a number of diseases, including glaucoma, epilepsy, and cancer. N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to be a potent inhibitor of CA enzymes, and its use has led to the development of new treatments for these diseases.
属性
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(7-13)12-18(14,15)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8,12-13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADZUSCQISAXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)
